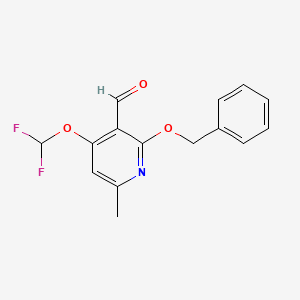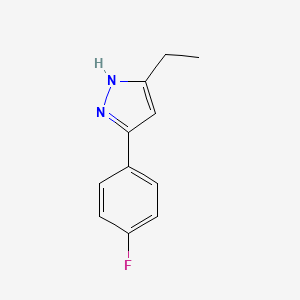
3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the third position and a 4-fluorophenyl group at the fifth position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-5-phenyl-1H-pyrazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Methyl-5-(4-fluorophenyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
5-(4-Fluorophenyl)-1H-pyrazole: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.
Uniqueness: The presence of both the ethyl group and the 4-fluorophenyl group in 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole imparts unique steric and electronic properties, making it distinct from other pyrazole derivatives. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
742640-48-8 |
|---|---|
Molekularformel |
C11H11FN2 |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
5-ethyl-3-(4-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11FN2/c1-2-10-7-11(14-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
ILQSVRYQHIVMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
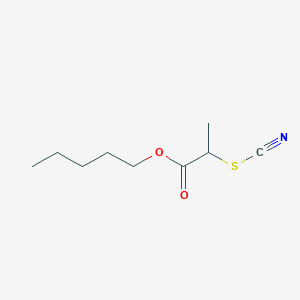

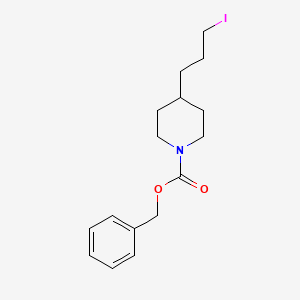

![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
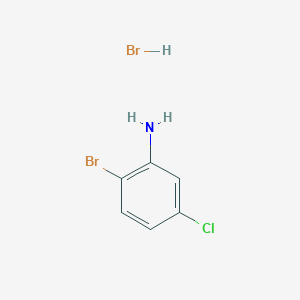

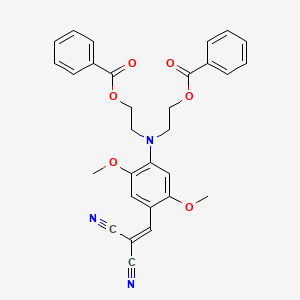


![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)

